molecular formula C20H21N5 B2712557 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900295-76-3

7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2712557
CAS No.: 900295-76-3
M. Wt: 331.423
InChI Key: MJXZZZBUGALAIT-UHFFFAOYSA-N
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Description

7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, pyrazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: This involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters to form pyrazole intermediates. These intermediates are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired heterocyclic compound in a single step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and automation to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its combined heterocyclic structure, which imparts a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

7-(2-ethylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-4-18-21-10-11-24(18)19-12-17(14(2)3)23-20-16(13-22-25(19)20)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZZZBUGALAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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